Benzo[d][1,3]dioxol-5-yl(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
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Overview
Description
Benzo[d][1,3]dioxol-5-yl(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole ring fused with a piperazine moiety, which is further substituted with a methylthiazole group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental and industrial applications.
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been shown to induce apoptosis and cause cell cycle arrests in certain cancer cell lines .
Biochemical Pathways
Compounds with similar structures have been shown to interfere with cell cycle progression, leading to s-phase and g2/m-phase arrests .
Result of Action
, compounds with similar structures have been shown to induce apoptosis and cause cell cycle arrests in certain cancer cell lines. This suggests that this compound may have potential antitumor activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d][1,3]dioxol-5-yl(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the Piperazine Derivative: The piperazine ring is often synthesized via the reaction of ethylenediamine with dihaloalkanes.
Thiazole Substitution: The methylthiazole group is introduced through the reaction of thioamides with α-haloketones.
Coupling Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various N-substituted piperazine derivatives.
Scientific Research Applications
Benzo[d][1,3]dioxol-5-yl(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole derivatives: These compounds share the benzodioxole core structure but differ in their substituents.
Piperazine derivatives: Compounds with the piperazine ring but different functional groups attached.
Thiazole derivatives: Molecules containing the thiazole ring with various substitutions.
Uniqueness
What sets Benzo[d][1,3]dioxol-5-yl(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride apart is its unique combination of structural features, which confer specific chemical and biological properties. The presence of the benzodioxole ring, piperazine moiety, and methylthiazole group allows for diverse interactions with molecular targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S.ClH/c1-12-10-24-16(18-12)9-19-4-6-20(7-5-19)17(21)13-2-3-14-15(8-13)23-11-22-14;/h2-3,8,10H,4-7,9,11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLESJAOJQNICJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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